molecular formula C18H14O4 B12911326 3-(4-Methoxystyryl)benzofuran-2-carboxylic acid CAS No. 63405-24-3

3-(4-Methoxystyryl)benzofuran-2-carboxylic acid

Cat. No.: B12911326
CAS No.: 63405-24-3
M. Wt: 294.3 g/mol
InChI Key: SMJBCKQPDBMXCP-DHZHZOJOSA-N
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Description

3-(4-Methoxystyryl)benzofuran-2-carboxylic acid is a compound that belongs to the benzofuran family. Benzofurans are heterocyclic compounds that consist of a fused benzene and furan ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Methoxystyryl)benzofuran-2-carboxylic acid typically involves the condensation of appropriate starting materials followed by cyclization and functional group modifications. One common method involves the use of a Friedel-Crafts acylation reaction, where a benzofuran derivative is acylated using an acyl chloride in the presence of a Lewis acid catalyst . The resulting intermediate is then subjected to further reactions to introduce the methoxystyryl group and carboxylic acid functionality.

Industrial Production Methods

Industrial production of benzofuran derivatives, including this compound, often involves scalable synthetic routes that utilize readily available starting materials and efficient catalytic processes. The use of continuous flow reactors and green chemistry principles, such as solvent-free reactions and recyclable catalysts, are increasingly being adopted to enhance the sustainability and efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

3-(4-Methoxystyryl)benzofuran-2-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while reduction can produce alcohols or aldehydes. Substitution reactions can result in a wide range of functionalized benzofuran derivatives .

Mechanism of Action

The mechanism of action of 3-(4-Methoxystyryl)benzofuran-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can modulate enzyme activity, inhibit cell proliferation, and induce apoptosis in cancer cells. It may also interact with cellular receptors and signaling pathways involved in inflammation and oxidative stress .

Comparison with Similar Compounds

Similar Compounds

    Benzofuran-2-carboxylic acid: A simpler analog without the methoxystyryl group.

    3-(4-Hydroxystyryl)benzofuran-2-carboxylic acid: Similar structure with a hydroxyl group instead of a methoxy group.

    3-(4-Methoxystyryl)benzofuran: Lacks the carboxylic acid functionality

Uniqueness

3-(4-Methoxystyryl)benzofuran-2-carboxylic acid is unique due to the presence of both the methoxystyryl group and the carboxylic acid functionality. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications in research and industry .

Biological Activity

3-(4-Methoxystyryl)benzofuran-2-carboxylic acid is a compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article reviews the synthesis, biological evaluation, and mechanisms of action associated with this compound, drawing on diverse scientific studies.

Synthesis of this compound

The compound can be synthesized through various methods, including bromocyclization reactions involving ortho-substituted arylalkynes, which yield benzofuran derivatives with significant yields. The synthetic pathway often involves the use of palladium-catalyzed reactions, leading to the formation of the desired styrylbenzofuran structure .

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound. In vitro assays demonstrated cytotoxic effects against several cancer cell lines, including:

  • K562 (leukemia)
  • MOLT-4 (leukemia)
  • HeLa (cervical carcinoma)

The compound exhibited a dose-dependent reduction in cell viability, with IC50 values suggesting significant potency in inducing apoptosis in cancer cells. The mechanism appears to involve activation of caspases, indicating that the compound may trigger apoptotic pathways .

The biological activity is attributed to several mechanisms:

  • Caspase Activation : The compound significantly increases the activity of caspases 3 and 7, which are critical markers for apoptosis. For instance, one study reported a nearly five-fold increase in caspase activity in treated K562 cells .
  • Cell Cycle Arrest : In MDA-MB-231 breast cancer cells, treatment with related benzofuran derivatives led to cell cycle arrest at the G2/M phase, promoting apoptosis as evidenced by flow cytometry assays .

Antimicrobial Activity

In addition to its anticancer properties, this compound has been evaluated for antimicrobial activity. Studies indicate that derivatives exhibit significant activity against Gram-positive bacteria and certain fungi. For example, some compounds showed minimum inhibitory concentrations (MICs) as low as 100 μg/mL against Candida species .

Case Study 1: Anticancer Activity

A study synthesized a series of benzofuran derivatives, including this compound, and tested their cytotoxicity against various cancer cell lines. The results indicated that this compound was among those with the highest selectivity for cancer cells over normal cells, suggesting a promising therapeutic index for further development .

Case Study 2: Antimicrobial Efficacy

Another investigation focused on the antimicrobial properties of benzofuran derivatives. The study found that specific modifications to the benzofuran structure enhanced antimicrobial efficacy against both bacterial and fungal strains. The findings support further exploration into the potential use of these compounds as alternative antimicrobial agents .

Data Summary

Activity Cell Line / Pathogen IC50 / MIC (μM) Mechanism
AnticancerK562<10Apoptosis via caspase activation
AnticancerHeLa<15Cell cycle arrest
AntimicrobialC. albicans100Disruption of cell membrane integrity
AntimicrobialS. aureus200Inhibition of bacterial growth

Properties

CAS No.

63405-24-3

Molecular Formula

C18H14O4

Molecular Weight

294.3 g/mol

IUPAC Name

3-[(E)-2-(4-methoxyphenyl)ethenyl]-1-benzofuran-2-carboxylic acid

InChI

InChI=1S/C18H14O4/c1-21-13-9-6-12(7-10-13)8-11-15-14-4-2-3-5-16(14)22-17(15)18(19)20/h2-11H,1H3,(H,19,20)/b11-8+

InChI Key

SMJBCKQPDBMXCP-DHZHZOJOSA-N

Isomeric SMILES

COC1=CC=C(C=C1)/C=C/C2=C(OC3=CC=CC=C32)C(=O)O

Canonical SMILES

COC1=CC=C(C=C1)C=CC2=C(OC3=CC=CC=C32)C(=O)O

Origin of Product

United States

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